molecular formula C14H19N5OS2 B7542761 4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide

4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide

Cat. No. B7542761
M. Wt: 337.5 g/mol
InChI Key: OWEVXDNQHIPOOC-UHFFFAOYSA-N
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Description

4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has been studied for its potential use in scientific research due to its unique properties. In

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in the regulation of anxiety and epilepsy. It is also believed to have an effect on the inhibition of DNA synthesis, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as antitumor properties. It has also been found to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide in lab experiments is its unique properties, which make it a potential therapeutic agent for a variety of conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects in detail.

Future Directions

There are several future directions for research on 4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide. One direction is to further study its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, research can be conducted on its potential use in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a chemical compound that has unique properties and potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound may lead to the development of more effective therapeutic agents for a variety of conditions.

Synthesis Methods

The synthesis method of 4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide involves the reaction of 1,4-diazepane-1-carboxylic acid with 2-mercaptothiazole and 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide has been studied for its potential use in scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS2/c20-13(16-3-2-12-15-4-10-21-12)18-6-1-7-19(9-8-18)14-17-5-11-22-14/h4-5,10-11H,1-3,6-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVXDNQHIPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCCC2=NC=CS2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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